N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide
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Overview
Description
N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide is a synthetic compound that combines the structural features of adamantane and 3,4,5-trimethoxyphenyl groups. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the 3,4,5-trimethoxyphenyl group is often associated with various biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with 3,4,5-Trimethoxyphenyl Derivative: The functionalized adamantane is then coupled with a 3,4,5-trimethoxyphenyl derivative through a condensation reaction, often using reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halides (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety may contribute to the compound’s stability and ability to cross biological membranes, while the 3,4,5-trimethoxyphenyl group may interact with enzymes or receptors involved in cellular signaling . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxyphenethylamine: Studied for its psychoactive properties.
3,4,5-Trimethoxyamphetamine: Known for its stimulant effects.
Uniqueness
N-(adamantanylethyl)(3,4,5-trimethoxyphenyl)carboxamide is unique due to the combination of the adamantane and 3,4,5-trimethoxyphenyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C22H31NO4 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H31NO4/c1-13(22-10-14-5-15(11-22)7-16(6-14)12-22)23-21(24)17-8-18(25-2)20(27-4)19(9-17)26-3/h8-9,13-16H,5-7,10-12H2,1-4H3,(H,23,24) |
InChI Key |
WHMJNZPIGWESGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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